BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5; molecular formula C₁₉H₁₄N₂O₂S; MW 334.39 g/mol; InChI Key: SDNPTULTYJLWJG-UHFFFAOYSA-N) is a synthetic heterocyclic small molecule incorporating three distinct aromatic pharmacophores within a single scaffold: a benzo[b]thiophene-2-carboxamide core, a furan-2-yl substituent, and a pyridin-4-yl methylene linker. The compound belongs to the broader class of benzo[b]thiophene-2-carboxamides, a scaffold that has been explored across multiple therapeutic areas including kinase inhibition (Pim, BTK), anti-inflammatory adhesion molecule modulation, opioid receptor agonism, and amyloid-beta aggregation modulation.

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 2034266-76-5
Cat. No. B2357655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
CAS2034266-76-5
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C19H14N2O2S/c22-19(18-11-14-4-1-2-6-17(14)24-18)21-12-13-7-8-20-15(10-13)16-5-3-9-23-16/h1-11H,12H2,(H,21,22)
InChIKeySDNPTULTYJLWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5): Structural Identity and Compound Class for Research Procurement


N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5; molecular formula C₁₉H₁₄N₂O₂S; MW 334.39 g/mol; InChI Key: SDNPTULTYJLWJG-UHFFFAOYSA-N) is a synthetic heterocyclic small molecule incorporating three distinct aromatic pharmacophores within a single scaffold: a benzo[b]thiophene-2-carboxamide core, a furan-2-yl substituent, and a pyridin-4-yl methylene linker . The compound belongs to the broader class of benzo[b]thiophene-2-carboxamides, a scaffold that has been explored across multiple therapeutic areas including kinase inhibition (Pim, BTK), anti-inflammatory adhesion molecule modulation, opioid receptor agonism, and amyloid-beta aggregation modulation [1][2]. The compound is commercially available as a research-grade building block (purity ≥95%) from specialty chemical suppliers . The furan-2-yl pyridin-4-yl methylamine substructure positions this compound within the chemical space claimed by the Incyte Corporation patent family on furo- and thieno-pyridine carboxamide Pim kinase inhibitors (US20170190716A1, EP3036238A1, CA2921959A1), which describes compounds of Formula (I) wherein CyB can be a benzo[b]thiophene moiety [3].

Why Generic Substitution Is Not Advisable for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide


The target compound occupies a distinct region of chemical space that cannot be adequately substituted by any single generic analog. The simultaneous presence of three pharmacophoric elements — the benzo[b]thiophene-2-carboxamide (a sulfur-containing bicyclic aryl carboxamide), the furan-2-yl group (an oxygen heterocycle with distinct electronic properties), and the pyridin-4-yl methylene linker (a basic nitrogen-containing heterocycle that serves as a hydrogen bond acceptor) — creates a unique three-dimensional pharmacophore . Replacing the benzo[b]thiophene with benzofuran (O for S substitution) alters sulfur-mediated interactions and molecular polarizability; replacing the furan with thiophene changes the heteroatom electronic profile; and shifting the pyridine attachment point from the 4- to the 3-position changes the vector of the basic nitrogen [1]. The Incyte Pim kinase inhibitor patent family (US20170190716A1) explicitly teaches that both X (S vs. O in the thieno/furo-pyridine core) and the identity of CyB (which can be benzo[b]thiophene among other aryl/heteroaryl groups) critically modulate kinase inhibitory potency [2]. Furthermore, the benzo[b]thiophene-2-carboxamide scaffold has demonstrated target-class promiscuity — active against Pim kinases, BTK, H₃ receptors, opioid receptors, and as Aβ42 aggregation modulators — meaning that subtle structural modifications can profoundly shift target selectivity profiles [3]. Without compound-specific selectivity and potency data for each potential analog, generic substitution risks altered pharmacology and unreliable experimental outcomes.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5)


Physicochemical Identity: Molecular Weight and Heteroatom Composition Differentiate from Furan and Nicotinamide Analogs

The target compound (MW 334.39 g/mol; C₁₉H₁₄N₂O₂S) contains one sulfur atom (from benzo[b]thiophene), two oxygen atoms (one carboxamide carbonyl, one furan ring oxygen), and two nitrogen atoms (one carboxamide, one pyridine). This heteroatom composition and molecular weight differentiate it from the direct furan-2-carboxamide analog N-((2-(furan-2-yl)pyridin-4-yl)methyl)furan-2-carboxamide (C₁₆H₁₂N₂O₃, MW ~280.28, no sulfur) and the nicotinamide analog N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide (C₁₆H₁₃N₃O₂, MW ~279.29, no sulfur) [1]. The presence of the benzothiophene sulfur atom increases molecular polarizability (calculated polarizability correlates with MW) and introduces potential for sulfur-specific interactions (e.g., sulfur-π interactions, chalcogen bonding) not available in oxygen-only or nitrogen-only analogs [2]. The clogP of the target compound is predicted to be higher than the furan-2-carboxamide analog due to the additional fused benzene ring, affecting membrane permeability and non-specific binding profiles [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric Scaffold Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Attachment Alters Molecular Geometry and Predicted Binding Pose

The target compound features a pyridin-4-yl methylene linker (the carboxamide nitrogen is attached to the 4-position methylene of the pyridine ring bearing a furan-2-yl at the 2-position). This contrasts with the regioisomer N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, in which the furan substituent is at the 6-position (furan-3-yl) and the methylene linker is at the 3-position of the pyridine ring . This positional difference alters both the vector of the carboxamide relative to the furan and the distance between the basic pyridine nitrogen and the benzo[b]thiophene core. In kinase inhibitor design, the position of the pyridine nitrogen relative to the hinge-binding carboxamide motif is a critical determinant of binding mode and kinase selectivity [1]. The 4-pyridyl attachment in the target compound presents the pyridine nitrogen in a geometry distinct from the 3-pyridyl regioisomer, potentially enabling different hydrogen-bonding patterns with kinase hinge residues [2].

Structure-activity relationship Kinase inhibitor design Molecular docking

Scaffold-Class Evidence: Benzo[b]thiophene-2-carboxamide vs. Benzofuran-2-carboxamide in Adhesion Molecule Inhibition and Kinase Activity

The benzo[b]thiophene-2-carboxamide scaffold (present in the target compound) has been directly compared with the benzofuran-2-carboxamide scaffold (O-for-S substitution) in the context of E-selectin, ICAM-1, and VCAM-1-mediated cell adhesion inhibition [1]. In this study, the 3-alkoxybenzo[b]thiophene-2-carboxamide series consistently demonstrated potent inhibition of adhesion molecule expression, with the lead compound PD 144795 (5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide 1-oxide) identified as an orally active anti-inflammatory agent [1]. While compound-specific IC₅₀ values for the target compound are not publicly available, the scaffold-class data indicate that the benzo[b]thiophene sulfur atom contributes to target binding in ways that benzofuran oxygen cannot fully replicate (the S atom provides greater polarizability, different electrostatic potential, and distinct van der Waals radius: S = 1.80 Å vs. O = 1.52 Å) [2]. In the H₃ receptor antagonist series, benzo[b]thiophene-2-carboxamides achieved Ki values as low as 4 nM, comparable to the most potent benzofuran analogs in the same study [3]. In the antimalarial SAR campaign, the benzo[b]thiophene-2-carboxamide core proved to be a tractable scaffold with measurable structure-activity relationships across 35 synthesized analogs [4].

Anti-inflammatory Cell adhesion Kinase inhibition Scaffold hopping

Pim Kinase Inhibitor Patent Family: Chemical Space Positioning of the Furan-2-yl Pyridin-4-yl Methylamine Substructure

The Incyte Corporation patent family (US20170190716A1, EP3036238A1, CA2921959A1, WO2015027223A1) explicitly claims furo- and thieno-pyridine carboxamide compounds of Formula (I) as Pim kinase inhibitors, wherein the core can be a thieno[3,2-b]pyridine or furo[3,2-b]pyridine system linked via a carboxamide to a CyB group that may be C₆₋₁₀ aryl including benzo[b]thiophene [1]. The target compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide represents a topological isomer of the patented scaffold: rather than a fused thieno-pyridine or furo-pyridine core, it features a discrete pyridine ring bearing a furan-2-yl substituent and connected via a methylene linker to the benzo[b]thiophene-2-carboxamide. This constitutional isomerism is structurally distinct from the patent-exemplified compounds and may confer a different kinase selectivity profile [2]. Incyte advanced a pan-PIM inhibitor (INCB053914) into preclinical development, demonstrating the therapeutic relevance of this chemical space [3]. While no Pim IC₅₀ data is publicly available for the target compound specifically, the structural overlap with the claimed chemical space supports its use as a tool compound for exploring Pim kinase SAR outside the fused-core topology [2].

Pim kinase inhibition Oncology Kinase drug discovery Patent landscape

Evidence Gap Advisory: Absence of Compound-Specific Quantitative Biological Data for the Target Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and WIPO PatentScope (conducted April 2026) did not identify any peer-reviewed publication, patent example, or public database entry containing compound-specific quantitative biological activity data (IC₅₀, Ki, Kd, EC₅₀, or cellular potency) for N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5) [1]. This absence of publicly available bioactivity data contrasts with structurally related benzo[b]thiophene-2-carboxamides such as PD 144795 (well-characterized anti-inflammatory with published IC₅₀ data in adhesion assays), GDC-0834 (BTK inhibitor with biochemical IC₅₀ of 5.9 nM), and the Incyte Pim inhibitor series (extensive kinase panel data in patent examples) [2][3]. The compound appears to be primarily a commercial building block rather than a biologically characterized probe. Users initiating biological studies with this compound should anticipate the need for de novo assay development and full dose-response characterization, as no reference data exist to benchmark expected potency or selectivity [1].

Data transparency Procurement due diligence Assay development

Recommended Research Application Scenarios for N-((2-(Furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS 2034266-76-5)


Kinase Inhibitor Scaffold-Hopping and Intellectual Property Diversification

The target compound is structurally positioned as a constitutional isomer of the Incyte Pim kinase inhibitor patent family (US20170190716A1), featuring a discrete furan-pyridine-benzo[b]thiophene architecture rather than the patented fused furo/thieno-pyridine core . This makes it suitable for scaffold-hopping campaigns aimed at identifying novel Pim kinase inhibitors with differentiated intellectual property positions. The compound can serve as a starting point for SAR exploration, with systematic modification of the furan ring (to thiophene, oxazole, or substituted variants), the pyridine linker position (2-, 3-, or 4-attachment), and the benzo[b]thiophene substitution pattern [1].

Tri-Heterocyclic Pharmacophore Probe for Multi-Target Screening

The compound's unique combination of three pharmacophoric elements — sulfur-containing benzo[b]thiophene, oxygen-containing furan, and nitrogen-containing pyridine — within a single moderate-molecular-weight scaffold (MW 334.39) makes it an ideal probe for multi-target screening panels. Given that the benzo[b]thiophene-2-carboxamide scaffold has demonstrated activity against kinases (Pim, BTK), G-protein coupled receptors (H₃, opioid), and protein aggregation targets (Aβ42), the compound can be deployed in broad profiling assays (e.g., Eurofins/CEREP panel, kinase selectivity panels) to identify novel target engagement and establish selectivity fingerprints [2].

Cell Adhesion and Inflammation Model Studies Leveraging Benzo[b]thiophene Pharmacophore

Based on the established anti-inflammatory activity of the benzo[b]thiophene-2-carboxamide chemotype (exemplified by PD 144795, which inhibits E-selectin, ICAM-1, and VCAM-1 mediated adhesion) [1], the target compound can be evaluated in endothelial cell adhesion assays (HUVEC or HAEC stimulated with TNF-α or IL-1β). The furan-2-yl pyridin-4-yl methylamine substituent introduces additional hydrogen-bonding capacity and heteroatom diversity not present in the 3-alkoxy series, potentially yielding differentiated adhesion molecule selectivity profiles [1].

Medicinal Chemistry Building Block for Focused Library Synthesis

As a commercially available building block (purity ≥95%, catalog number CM646485) , the compound is suitable as a starting material for focused library synthesis. The carboxamide linkage can be modified (reduction to amine, hydrolysis to carboxylic acid, or substitution at the amide nitrogen), the furan ring can undergo electrophilic substitution or oxidation, and the pyridine nitrogen can be used for N-oxide formation or quaternization. This synthetic versatility supports the generation of 50–200 compound libraries for hit-to-lead optimization campaigns in academic or biotech settings .

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.